2-(Trimethylsilyl)cyclopropan-1-ol
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Overview
Description
2-(Trimethylsilyl)cyclopropan-1-ol is an organic compound characterized by a cyclopropane ring substituted with a hydroxyl group and a trimethylsilyl group. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume . This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)cyclopropan-1-ol typically involves the cyclopropanation of alkenes using carbenes or carbenoids. One common method is the reaction of alkenes with dichlorocarbenes generated in situ from chloroform and potassium hydroxide . Another approach involves the use of palladium-catalyzed cyclopropanation of 1,1-diborylalkenes .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and fluoride ions are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, hydrocarbons, and various substituted cyclopropanes .
Scientific Research Applications
2-(Trimethylsilyl)cyclopropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)cyclopropan-1-ol involves the reactivity of the cyclopropane ring and the trimethylsilyl group. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. The cyclopropane ring, due to its ring strain, is highly reactive and can undergo various transformations, including ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol: Lacks the trimethylsilyl group, making it less chemically inert.
Trimethylsilyl ethers: Similar in having the trimethylsilyl group but differ in the core structure.
Cyclopropylmethyl alcohol: Similar in having a cyclopropane ring but lacks the trimethylsilyl group.
Uniqueness
2-(Trimethylsilyl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring and the trimethylsilyl group, which imparts both reactivity and stability, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
62012-24-2 |
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Molecular Formula |
C6H14OSi |
Molecular Weight |
130.26 g/mol |
IUPAC Name |
2-trimethylsilylcyclopropan-1-ol |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5(6)7/h5-7H,4H2,1-3H3 |
InChI Key |
CNHUVOUVCFJZNX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC1O |
Origin of Product |
United States |
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